molecular formula C5H5ClF2O3 B6259834 methyl 2-chloro-4,4-difluoro-3-oxobutanoate CAS No. 93036-29-4

methyl 2-chloro-4,4-difluoro-3-oxobutanoate

Cat. No.: B6259834
CAS No.: 93036-29-4
M. Wt: 186.5
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Description

It is characterized by its molecular formula C5H5ClF2O3 and a molecular weight of 186.5 g/mol .

Preparation Methods

The synthesis of methyl 2-chloro-4,4-difluoro-3-oxobutanoate typically involves the reaction of 2-chloro-4,4-difluoro-3-oxobutanoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve more efficient catalytic processes to enhance yield and purity .

Chemical Reactions Analysis

Methyl 2-chloro-4,4-difluoro-3-oxobutanoate undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced derivatives.

    Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized products. Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation.

Scientific Research Applications

Methyl 2-chloro-4,4-difluoro-3-oxobutanoate is used in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with fluorinated groups.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-chloro-4,4-difluoro-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable compound in biochemical studies. The pathways involved often include inhibition or activation of specific enzymes, leading to desired biological effects .

Comparison with Similar Compounds

Methyl 2-chloro-4,4-difluoro-3-oxobutanoate can be compared with similar compounds such as:

    Methyl 2-chloro-3-oxobutanoate: Lacks the fluorine atoms, resulting in different reactivity and applications.

    Methyl 2-bromo-4,4-difluoro-3-oxobutanoate:

    Ethyl 2-chloro-4,4-difluoro-3-oxobutanoate: The ethyl ester variant, which may have different solubility and reactivity profiles.

This compound stands out due to its unique combination of chlorine and fluorine atoms, which impart distinct chemical and biological properties.

Properties

CAS No.

93036-29-4

Molecular Formula

C5H5ClF2O3

Molecular Weight

186.5

Purity

85

Origin of Product

United States

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